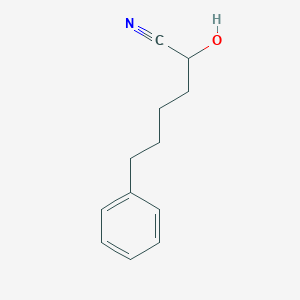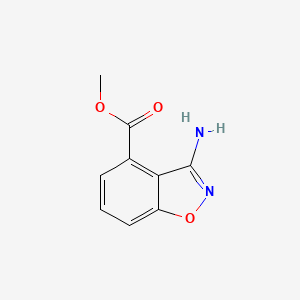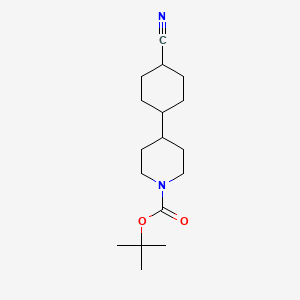
3-Ethoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methylpyridine involves the reaction of 3-bromo-4-methylpyridine with sodium ethoxide in the presence of a copper(II) chloride catalyst. The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydropyridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce tetrahydropyridines.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylpyridine: Lacks the ethoxy group, making it less polar.
3-Ethyl-4-methylpyridine: Has an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 3-Ethoxy-4-methylpyridine is unique due to the presence of both an ethoxy and a methyl group on the pyridine ring, which influences its chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
3-ethoxy-4-methylpyridine |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JSPPTLFMCHNHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CN=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)





![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)







